molecular formula C18H20BBrO3 B6363071 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-24-1

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6363071
CAS No.: 2096995-24-1
M. Wt: 375.1 g/mol
InChI Key: RHSMOISSLIHEHA-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and industry. This compound features a boron atom integrated into a dioxaborinane ring, which is further substituted with a benzyloxy group and a bromophenyl group. The presence of these functional groups imparts distinct reactivity and stability characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with an appropriate bromophenyl derivative under basic conditions to form the benzyloxy group.

    Cyclization to Form the Dioxaborinane Ring: The benzyloxy intermediate is then subjected to cyclization with a boronic acid derivative under acidic conditions to form the dioxaborinane ring. This step often requires the use of a catalyst to facilitate the ring formation.

    Final Substitution: The final step involves the introduction of the bromophenyl group to the dioxaborinane ring. This can be achieved through a substitution reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Benzoquinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom and functional groups. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The benzyloxy and bromophenyl groups contribute to the compound’s binding affinity and specificity, enabling it to target specific pathways and processes within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Benzyloxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Lacks the bromine atom, resulting in different reactivity and applications.

    2-(2-(Benzyloxy)-4-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    2-(2-(Benzyloxy)-5-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane:

Uniqueness

2-(2-(Benzyloxy)-5-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the bromine atom, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.

Properties

IUPAC Name

2-(5-bromo-2-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BBrO3/c1-18(2)12-22-19(23-13-18)16-10-15(20)8-9-17(16)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSMOISSLIHEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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